molecular formula C6H9Cl2N3O B8063299 3-Isoniazid

3-Isoniazid

Cat. No.: B8063299
M. Wt: 210.06 g/mol
InChI Key: FMBOFMNHMFFBBD-UHFFFAOYSA-N
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Description

It is a compound with the molecular formula C6H7N3O and a molecular weight of 137.1393 . This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isoniazid can be synthesized through various methods. One common synthetic route involves the reaction of nicotinic acid with hydrazine hydrate under reflux conditions. The reaction typically takes place in an aqueous or alcoholic medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of nicotinic hydrazide 2HCl often involves large-scale batch reactions. The process includes the use of hydrazine hydrate and nicotinic acid in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Isoniazid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases. These products are often characterized by their biological activities and are used in various medicinal applications .

Scientific Research Applications

3-Isoniazid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various hydrazones and Schiff bases.

    Biology: It is studied for its antimicrobial and antitubercular activities.

    Medicine: It is explored for its potential use in treating tuberculosis and other bacterial infections.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of nicotinic hydrazide 2HCl involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition leads to the accumulation of toxic intermediates within the bacterial cells, ultimately causing cell death. The compound targets pathways involved in bacterial cell wall synthesis and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isoniazid is unique due to its broad spectrum of biological activities, including antimicrobial, antitubercular, and anticancer properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

pyridine-3-carbohydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.2ClH/c7-9-6(10)5-2-1-3-8-4-5;;/h1-4H,7H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBOFMNHMFFBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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